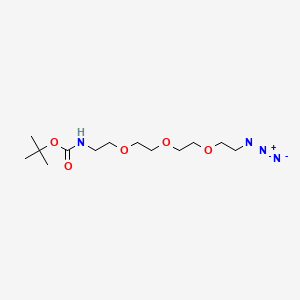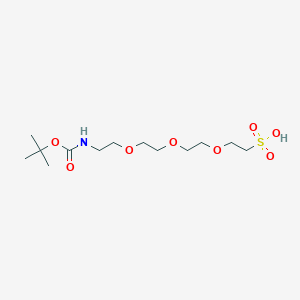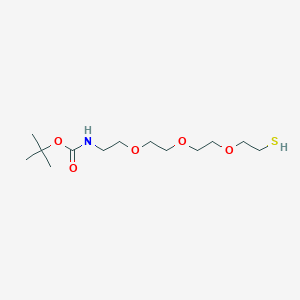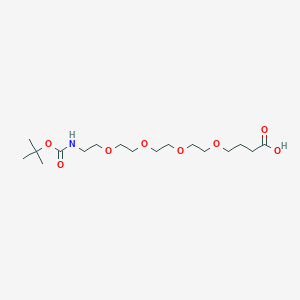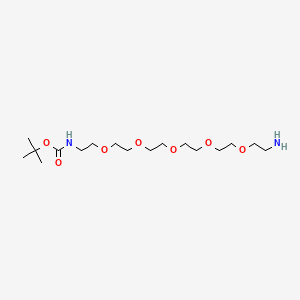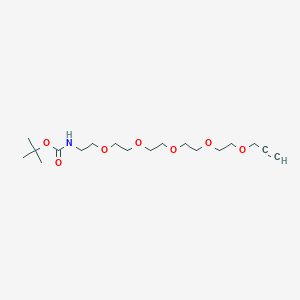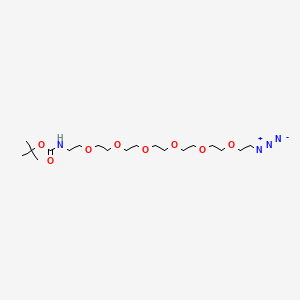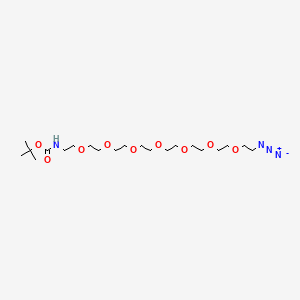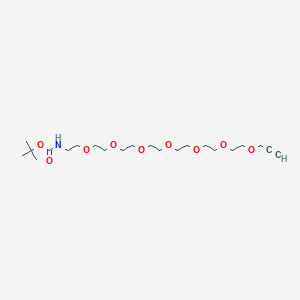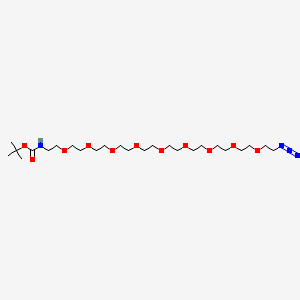
Tenoxicam
Übersicht
Beschreibung
Tenoxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve inflammation, swelling, stiffness, and pain associated with rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, and periarthritis of the shoulders or hips . It belongs to the class of NSAIDs known as oxicams .
Synthesis Analysis
This compound is synthesized through a six-step reaction from acrylonitrile . The synthesis route is convenient for this compound synthesis and the process may be used in industry .
Molecular Structure Analysis
The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
The electro-oxidation behavior of this compound was studied on multiwalled carbon nanotube (MWCNT)-modified glassy carbon electrode (GCE) by cyclic voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV) .
Physical And Chemical Properties Analysis
This compound has a molar mass of 337.37 g·mol−1 and a melting point of 209 to 213 °C . Its solubility is 61.9mg/L at 32 ºC .
Wissenschaftliche Forschungsanwendungen
Schmerzlinderung
Tenoxicam ist ein nichtsteroidales Antirheumatikum, das häufig zur Behandlung von rheumatoider Arthritis, Osteoarthritis, Rückenschmerzen und Schmerzen eingesetzt wird {svg_1}.
Augenheilkundliche Anwendungen
This compound kann zur Schmerzbeherrschung bei verschiedenen ophthalmologischen Läsionen wie Katarakt, refraktiver Chirurgie und Hornhauterosion verwendet werden {svg_2}. Aufgrund seiner sehr geringen Wasserlöslichkeit von 0,072 mg/mL ist es jedoch schwierig, es in ophthalmischen Lösungen zu formulieren {svg_3}.
Okuläre Verabreichung von this compound
Eine Studie zielte darauf ab, die Löslichkeit von this compound zu verbessern, indem es in sein Kaliumsalz umgewandelt wurde, um ein Ziel von 10 mg/mL (1%w/v) Konzentration von this compound im gewünschten wässrigen Medium für die Formulierung von wässrigen ophthalmischen Lösungen zu erreichen {svg_4}. Das synthetisierte Tenoxicamsalz wurde durch verschiedene Bewertungsparameter wie Löslichkeitsstudien, 1 H NMR, IR und Elementaranalysen charakterisiert {svg_5}.
Formulierung von this compound-Kalium-Lösungen
Es wurden verschiedene this compound-Kalium-Lösungen mit Konzentrationen von 0,5% und 1% w/v unter Verwendung verschiedener Viskositätsvermittler formuliert {svg_6}. Die hergestellten Lösungen wurden auf ihre physikalisch-chemischen Eigenschaften untersucht, darunter visuelle Inspektion, pH-Wert, rheologische, In-vitro-Freisetzung und kinetisches Verhalten {svg_7}.
Biologische Bewertung von this compound-Formulierungen
Die Formulierungen wurden in vivo an männlichen Albinokaninchen biologisch bewertet {svg_8}. Die In-vivo-Ergebnisse zeigten, dass this compound-optimierte ophthalmische Lösungen die Rötung und das Ödem auf eine verlängerte oder anhaltende Weise hemmten {svg_9}.
Metallkomplexe von this compound
In einer Studie reagierte this compound mit Mn(II), Co(II), Ni(II), Cu(II) und Zn(II)-Ionen in Gegenwart von 1.10-Phenthroline (Phen) und bildete dabei neue gemischte Liganden-Metallkomplexe {svg_10}. Diese Komplexe wurden durch Elementaranalysen, Infrarotspektren, Elektronenspektren, Protonen-Kernresonanzspektroskopie (1 H NMR), Massenspektrometrie, thermogravimetrische (TGA) und differentielle thermogravimetrische (DTG) Analyse, molare Leitfähigkeit und magnetisches Moment charakterisiert {svg_11}.
Wirkmechanismus
Target of Action
Tenoxicam primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the inflammatory process .
Mode of Action
The anti-inflammatory effects of this compound result from the inhibition of COX . This inhibition leads to the peripheral suppression of prostaglandin synthesis . Prostaglandins are compounds in the body that sensitize pain receptors. Therefore, their inhibition accounts for the peripheral analgesic effects of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
This compound exhibits linear single-dose pharmacokinetics over doses of 10 to 100mg . It is poorly distributed to body tissues due to its low lipophilicity and high degree of ionisation in blood . The drug is slowly taken up by hepatic cells . A mean elimination half-life of 67 hours (49 to 81 hours) has been estimated . This compound is almost entirely eliminated by liver metabolism .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation and pain . This makes this compound effective in treating conditions like rheumatoid arthritis and oste
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNWYQJJBLGYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045486 | |
| Record name | Tenoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antiinflammatory effects of tenoxicam may result from the inhibition of the enzyme cycooxygenase and the subsequent peripheral inhibition of prostaglandin synthesis. As prostaglandins sensitize pain receptors, their inhibition accounts for the peripheral analgesic effects of tenoxicam. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |
| Record name | Tenoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
59804-37-4 | |
| Record name | Tenoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59804-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenoxicam [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tenoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tenoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-methyl-N-pyridinyl-2H-thieno-[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1R9N0A399 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of tenoxicam?
A1: this compound, like other oxicam-class NSAIDs, primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes. [, , ] COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX, this compound reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Q2: Are there differences in this compound’s analgesic effect based on parity?
A2: Research suggests that the analgesic effect of this compound on post-cesarean uterine cramping pain is more pronounced in primiparous women compared to multiparous women. [] This suggests potential differences in prostaglandin synthesis or sensitivity related to parity.
Q3: What is the typical elimination half-life of this compound?
A3: this compound exhibits a relatively long elimination half-life, ranging from 60 to 80 hours. [, ] This property allows for once-daily dosing regimens.
Q4: How does this compound distribute in the body?
A4: this compound demonstrates a high degree of protein binding in plasma, primarily to albumin. [, ] It can penetrate synovial fluid, reaching concentrations lower than those observed in plasma. []
Q5: What is the impact of renal impairment on this compound pharmacokinetics?
A5: Studies show that the pharmacokinetics of this compound and its metabolite, 5-hydroxythis compound, are altered in individuals with creatinine clearance below 40 ml/min. [] The plasma elimination half-life of this compound is shortened in this patient population, possibly due to reduced protein binding and a larger volume of distribution. []
Q6: How does chronic, high-dose aspirin therapy impact this compound's pharmacokinetics?
A6: Co-administration of high-dose aspirin significantly affects this compound's pharmacokinetic parameters. Aspirin reduces this compound's half-life, increases its volume of distribution, and elevates its clearance. [] This interaction likely stems from a competitive protein binding mechanism.
Q7: What clinical conditions have been studied for this compound treatment?
A7: this compound has been investigated for its therapeutic potential in various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, acute gouty arthritis, and post-operative pain. [, ]
Q8: Is there evidence supporting the combined use of this compound with other analgesics?
A8: Combining this compound with other analgesics, such as paracetamol or local anesthetics like levobupivacaine, has shown promising results in managing postoperative pain. [, ] These combinations may offer enhanced pain relief and reduced opioid consumption.
Q9: What is the evidence for this compound's efficacy in reducing postoperative pain?
A9: Several studies have investigated the use of intravenous this compound for postoperative pain management after various surgical procedures, including abdominal hysterectomy and major gynaecological surgery. [, ] Findings suggest that preoperative administration of intravenous this compound can effectively reduce postoperative pain scores and the need for additional opioid analgesics.
Q10: What are the commonly reported side effects associated with this compound?
A10: As with other NSAIDs, gastrointestinal disturbances are among the most commonly reported side effects of this compound. [] These may include dyspepsia, heartburn, and nausea.
Q11: Does this compound have any potential for cardiovascular risks?
A11: This Q&A focuses solely on information directly presented in the provided research papers. For comprehensive information about potential risks, consult a healthcare professional or refer to up-to-date prescribing information.
Q12: What strategies have been explored to enhance this compound's solubility and dissolution rate?
A12: Researchers have investigated various approaches to improve this compound's physicochemical properties. These include the development of solid dispersions with polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP), as well as coprecipitation techniques. [, , ]
Q13: What are the advantages of using a transdermal delivery system for this compound?
A13: Transdermal delivery systems offer potential benefits such as avoiding first-pass metabolism, achieving sustained drug release, and improving patient compliance. [] The use of permeation enhancers in transdermal formulations can further enhance this compound's absorption through the skin.
Q14: What analytical techniques are commonly employed for the detection and quantification of this compound?
A14: Various analytical methods have been developed and validated for the analysis of this compound in biological matrices and pharmaceutical formulations. These include high-performance liquid chromatography (HPLC), spectrophotometry, and mass spectrometry. [, , ]
Q15: Have any analytical methods been developed to specifically detect this compound in the presence of its metabolites?
A15: Yes, researchers have developed spectrophotometric techniques, such as the area under the curve (AUC) method and Q-analysis, to selectively quantify this compound in the presence of its degradation products. [] These methods allow for the analysis of this compound without requiring prior separation from its metabolites.
Q16: Has the effect of this compound on pulmonary complications during laparoscopic procedures been investigated?
A16: A histological study in rats examined the impact of this compound on lung injuries induced by pneumoperitoneum, a common complication of laparoscopic procedures. [] Results suggested that this compound administration before surgery significantly reduced lung damage, including intra-alveolar hemorrhage, alveolar edema, and congestion.
Q17: What is the potential of zinc-tenoxicam complexes in terms of efficacy and safety?
A17: Studies investigating zinc-tenoxicam complexes have shown comparable anti-inflammatory activity to this compound alone. [] Interestingly, zinc-tenoxicam demonstrated a reduced potential for inducing gastric lesions compared to this compound alone or co-administration of this compound and zinc acetate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



